(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate
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Overview
Description
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate is a complex organic compound that combines a quinoline derivative with a brominated and chlorinated benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . The quinoline derivative is then reacted with 2-bromo-4,5-dichlorobenzenesulfonyl chloride under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of greener solvents, catalysts, and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure .
Scientific Research Applications
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the brominated and chlorinated benzenesulfonate group can interact with proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-dimethoxybenzyl bromide: Similar in structure but with methoxy groups instead of chlorine atoms.
Quinoline derivatives: Various quinoline derivatives with different substituents on the quinoline ring.
Uniqueness
(2-Methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate is unique due to the combination of a quinoline moiety with a brominated and chlorinated benzenesulfonate group. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3S/c1-9-5-6-10-3-2-4-14(16(10)20-9)23-24(21,22)15-8-13(19)12(18)7-11(15)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYOCCBNFTOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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